molecular formula C5HCl2F3N2 B13112081 2,5-Dichloro-3-(trifluoromethyl)pyrazine

2,5-Dichloro-3-(trifluoromethyl)pyrazine

Cat. No.: B13112081
M. Wt: 216.97 g/mol
InChI Key: OGOVNIPATHKPRH-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(trifluoromethyl)pyrazine is a heterocyclic organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyrazine typically involves the chlorination of 3-(trifluoromethyl)pyrazine. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the desired positions on the pyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and specific temperature and pressure settings to facilitate the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine can yield 2,5-diamino-3-(trifluoromethyl)pyrazine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(trifluoromethyl)pyrazine varies depending on its application:

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-3-(trifluoromethyl)pyrazine is unique due to the specific positioning of chlorine and trifluoromethyl groups on the pyrazine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications where specific reactivity patterns are required .

Properties

Molecular Formula

C5HCl2F3N2

Molecular Weight

216.97 g/mol

IUPAC Name

2,5-dichloro-3-(trifluoromethyl)pyrazine

InChI

InChI=1S/C5HCl2F3N2/c6-2-1-11-4(7)3(12-2)5(8,9)10/h1H

InChI Key

OGOVNIPATHKPRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(F)(F)F)Cl

Origin of Product

United States

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